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O-Mannopyranosylserine - 78609-14-0

O-Mannopyranosylserine

Catalog Number: EVT-1541995
CAS Number: 78609-14-0
Molecular Formula: C9H17NO8
Molecular Weight: 267.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
O-(alpha-D-mannosyl)-L-serine is an O-glycosyl-L-serine and a non-proteinogenic L-alpha-amino acid.
Source and Classification

O-Mannopyranosylserine can be classified as a glycoside, specifically a glycosyl amino acid. It is derived from mannose, a simple sugar, and serine, an amino acid. The synthesis and analysis of this compound have been explored in various studies, highlighting its relevance in understanding glycoprotein structures and functions .

Synthesis Analysis

Methods

The synthesis of O-Mannopyranosylserine typically involves glycosylation reactions where the alpha-D-mannopyranosyl group is introduced to serine. Several methods have been documented for achieving this, including:

  1. Direct Glycosylation: This method involves the reaction of activated mannose derivatives with serine under acidic or basic conditions.
  2. Protective Group Strategies: Protecting groups are often employed to prevent unwanted reactions during the synthesis process. Common protecting groups include benzyl or acetamido groups.
  3. Enzymatic Methods: Enzymes such as glycosyltransferases can be utilized for more selective glycosylation, providing higher yields and specificity.

Technical Details

Research has demonstrated the use of NMR spectroscopy and Monte Carlo simulations to analyze the conformational properties of synthesized compounds. These techniques help in understanding the spatial arrangement of atoms within O-Mannopyranosylserine and its interactions with other biomolecules .

Molecular Structure Analysis

Structure

The molecular structure of O-Mannopyranosylserine consists of a mannopyranose ring linked to the hydroxyl group of serine. The specific configuration at the anomeric carbon (C1) of mannose determines the stereochemistry of the glycosidic bond.

Data

  • Molecular Formula: C9_{9}H17_{17}N1_{1}O6_{6}
  • Molecular Weight: Approximately 219.24 g/mol
  • Structural Features: The presence of both carbohydrate (mannose) and amino acid (serine) functionalities allows for diverse interactions in biological systems.
Chemical Reactions Analysis

Reactions

O-Mannopyranosylserine can participate in various chemical reactions typical for glycosides, including:

  1. Hydrolysis: Under acidic or enzymatic conditions, O-Mannopyranosylserine can be hydrolyzed to yield free serine and mannose.
  2. Oxidation: The hydroxyl groups on the mannose can undergo oxidation reactions, potentially forming aldehydes or carboxylic acids.
  3. Condensation Reactions: O-Mannopyranosylserine can react with other nucleophiles, leading to the formation of more complex glycosides or conjugates.

Technical Details

Studies have utilized NMR spectroscopy to investigate these reactions, providing insights into reaction kinetics and mechanisms involved during hydrolysis and other transformations .

Mechanism of Action

Process

The mechanism by which O-Mannopyranosylserine exerts its biological effects involves its interaction with specific receptors or enzymes that recognize glycosylated structures. This interaction can influence:

  • Cell Signaling Pathways: Glycoproteins containing O-Mannopyranosylserine may modulate signaling pathways critical for cellular responses.
  • Immune Recognition: The presence of mannose residues can enhance recognition by lectins or immune cells.

Data

Quantitative analyses have shown that changes in the glycosylation state can significantly affect protein functions and interactions within cellular environments .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water due to its polar hydroxyl groups; limited solubility in organic solvents.

Chemical Properties

  • Stability: Generally stable under neutral pH but may degrade under extreme acidic or basic conditions.
  • Reactivity: The hydroxyl groups are reactive sites for further chemical modifications.

Relevant analyses have indicated that variations in pH and temperature can influence the stability and reactivity of O-Mannopyranosylserine .

Applications

O-Mannopyranosylserine has several scientific applications, including:

  • Model Compound for Glycoprotein Studies: It serves as a model to study the structural and functional aspects of O-linked glycoproteins.
  • Biochemical Research: Used in investigations related to cell signaling, immune response mechanisms, and protein interactions.
  • Potential Therapeutic Applications: Research into its role in modulating biological pathways may lead to therapeutic insights for diseases involving glycosylation abnormalities.
Introduction to Protein O-Mannosylation

Definition and Biochemical Context of O-Mannosyl Glycans

O-Mannopyranosylserine (C12H21NO8) is characterized by a β-mannopyranosyl moiety covalently linked via an O-glycosidic bond to the hydroxyl group of serine. This modification occurs co-translationally in the endoplasmic reticulum (ER), where dolichol-phosphate-mannose (Dol-P-Man) acts as the universal sugar donor. The reaction is catalyzed by ER-resident mannosyltransferases, which recognize structural features rather than strict consensus sequences in substrate proteins [1] [7].

Three evolutionarily conserved enzyme families orchestrate mammalian O-mannosylation:

  • POMT1/POMT2 complex: Modifies unstructured mucin-like domains (e.g., in α-dystroglycan).
  • TMTC1–4 (Transmembrane and TPR-Containing Proteins): Targets cadherin-type folds in extracellular cadherin domains.
  • TMEM260: Mannosylates immunoglobulin-like folds in plexins and MET/RON receptors [1].

Table 1: Mammalian Protein O-Mannosyltransferase Complexes and Their Substrates

Enzyme ComplexStructural TargetKey SubstratesFunctional Impact
POMT1/POMT2Unstructured regionsα-Dystroglycan, RPTPsLaminin binding, neural development
TMTC1–4Cadherin EC domainsCadherins, protocadherinsCell adhesion, polarity
TMEM260IPT/TIG domainsPlexins, MET, RONAxon guidance, cellular motility

Biochemical elongation of O-Mannopyranosylserine generates three major core structures in mammals:

  • Core 1: Man-β1,2-GlcNAc-β1,6-Man-Ser/Thr
  • Core 2: Man-β1,6-GlcNAc-β1,6-Man-Ser/Thr
  • Core 3: Man-β1,4-GlcNAc-β1,4-Man-Ser/ThrThese cores serve as scaffolds for elaborate glycan chains, with defects in elongation directly linked to neuromuscular pathologies [1] [5].

Historical Evolution of O-Mannosylation Research

The discovery timeline of O-mannosylation reveals a cross-kingdom scientific journey:

  • 1979: Initial detection of O-mannosyl glycans in rat brain glycoproteins by Finne et al., suggesting neural significance [1].
  • Late 1980s: Characterization of the PMT gene family in Saccharomyces cerevisiae, establishing yeast as a model for O-mannosylation mechanics. Baker’s yeast revealed that Pmt1p-Pmt2p complexes initiate mannose transfer, with deletions causing cell wall defects and ER stress [4].
  • 2001–2002: Landmark linkage of POMT1/POMT2 mutations to Walker-Warburg syndrome and muscle-eye-brain disease, confirming O-mannosylation’s role in congenital muscular dystrophies [1].
  • 2013: Vester-Christensen et al. applied glycoproteomics with "SimpleCell" technology to map O-mannosylation sites, identifying TMTCs as cadherin-specific mannosyltransferases [1] [7].
  • 2023: Larsen et al. identified TMEM260 as the mannosyltransferase for IPT domains using CRISPR/Cas9 screens, completing the triad of mammalian O-mannosylation pathways [1].

Table 2: Key Milestones in O-Mannosylation Research

YearDiscoverySignificance
1979First detection in rat brainImplicated neural function
1980sPMT genes in yeastEstablished genetic basis
2001–2002POMT1/POMT2 mutations in human dystroglycanopathiesLinked glycosylation to disease
2013TMTCs as cadherin modifiersRevealed domain-specific mannosylation
2023TMEM260 for plexin/RON modificationCompleted enzyme family characterization

The Drosophila model further accelerated evolutionary insights, demonstrating conserved roles in neuronal pathfinding and muscular integrity [1].

Role of O-Mannopyranosylserine in Post-Translational Modifications

As the initiating unit of O-mannosyl glycans, O-Mannopyranosylserine critically influences protein structure and cellular function through multiple mechanisms:

  • Structural Stabilization: In cadherins and plexins, O-mannosylation stabilizes extracellular β-sheet folds and domain interfaces. For example, TMTC-mediated mannosylation of cadherin EC5 domains shields protease-sensitive sites, extending protein half-life [1] [7].
  • Functional Modulation: On α-dystroglycan, elongation of O-Mannopyranosylserine into matriglycan (GlcA-β1,3-Xyl-α1,3-repeat) creates a laminin-binding scaffold essential for basement membrane integrity. Truncation disrupts extracellular matrix (ECM) linkage, causing muscular dystrophy [1].
  • Neural Regulation: O-mannosylation of receptor protein tyrosine phosphatases (RPTPs) like PTPRZ1 governs axon guidance. Knockout models exhibit aberrant neural circuit formation due to impaired glycan-dependent clustering [1] [4].
  • Proteostasis: In yeast, unmodified target proteins undergo ER-associated degradation (ERAD). Pmt4p (human POMT1 homolog) deficiency triggers the unfolded protein response (UPR), linking O-mannosylation to proteome integrity [4] [10].

This PTM exemplifies kinetic regulation—unlike irreversible N-glycosylation, O-mannose addition occurs before protein folding, acting as a chaperone-independent quality control mechanism [4] [5]. Its absence precipitates not only loss-of-function but gain-of-toxicity phenotypes, as seen in misfolded α-dystroglycan aggregates in dystroglycanopathies [1] [10].

Table 3: Functional Classes of O-Mannosylated Proteins

Functional ClassRepresentative ProteinsO-MannosyltransferaseBiological Consequence of Loss
ECM Adhesionα-DystroglycanPOMT1/POMT2Muscular dystrophy, neuronal migration defects
Cell Surface ReceptorsRPTPζ, MET, RONPOMT1/POMT2, TMEM260Axon guidance errors, cell motility impairment
Cell Adhesion MoleculesE-cadherin, N-cadherinTMTC1–4Loss of epithelial polarity, disrupted tissue architecture
Synaptic ProteinsKIAA1549POMT1/POMT2Defective synaptic transmission

Properties

CAS Number

78609-14-0

Product Name

O-Mannopyranosylserine

IUPAC Name

(2S)-2-amino-3-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropanoic acid

Molecular Formula

C9H17NO8

Molecular Weight

267.23 g/mol

InChI

InChI=1S/C9H17NO8/c10-3(8(15)16)2-17-9-7(14)6(13)5(12)4(1-11)18-9/h3-7,9,11-14H,1-2,10H2,(H,15,16)/t3-,4+,5+,6-,7-,9-/m0/s1

InChI Key

HGTOXWOVJAONKK-DHGOSONXSA-N

SMILES

C(C1C(C(C(C(O1)OCC(C(=O)O)N)O)O)O)O

Synonyms

O-Man-Ser
O-mannopyranosyl-L-serine
O-mannopyranosylserine

Canonical SMILES

C(C1C(C(C(C(O1)OCC(C(=O)O)N)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC[C@@H](C(=O)O)N)O)O)O)O

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